Benzododecinium Chloride

Antimicrobial Susceptibility Disinfectant Efficacy Environmental Microbiology

Benzododecinium chloride (CAS 68424-85-1), also known as benzyldimethyldodecylammonium chloride or DDBAC, is a quaternary ammonium compound (QAC) of the benzalkonium chloride class, distinguished by its specific C12 (dodecyl) alkyl chain length and benzyl substitution. This cationic surfactant functions as a disinfectant, antiseptic, and preservative, exerting its antimicrobial effect through disruption of microbial cell membranes via interaction with the positively charged nitrogen atom.

Molecular Formula C21H38N.Cl
C21H38ClN
Molecular Weight 340.0 g/mol
CAS No. 68424-85-1
Cat. No. B021494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzododecinium Chloride
CAS68424-85-1
SynonymsBDTA
benzyldimethyltetradecylammonium chloride
BZK-C14
tetradecyldimethylbenzammonium chloride
tetradecyldimethylbenzylammonium fluoride
zephiramine
zephiramine alginate
zephiramine bromide
zephiramine chloride
zephiramine chloroiodoiodate (1-)
zephiramine dichlorotriphenylstannate (1-)
zephiramine dimethylcarbamodithioate
zephiramine fluoride
zephiramine iodide
zephiramine tetrachlorodimethylstannate (2-) (2:1)
zephiramine tetrachloromethylstannate (1-)
zephiramine trichlorodimethylstannate (1-)
zephiramine, (OC-6-21)-pentachloromethylstannate (2-) (2:1)
zephiramine, (TB-5-11)-dichlorotricyclohexylstannate (1-)
Molecular FormulaC21H38N.Cl
C21H38ClN
Molecular Weight340.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
InChIKeyJBIROUFYLSSYDX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/

Benzododecinium Chloride (CAS 68424-85-1): A C12-Selective Quaternary Ammonium Chloride Surfactant with Quantifiable Antimicrobial and Synergistic Performance


Benzododecinium chloride (CAS 68424-85-1), also known as benzyldimethyldodecylammonium chloride or DDBAC, is a quaternary ammonium compound (QAC) of the benzalkonium chloride class, distinguished by its specific C12 (dodecyl) alkyl chain length and benzyl substitution [1]. This cationic surfactant functions as a disinfectant, antiseptic, and preservative, exerting its antimicrobial effect through disruption of microbial cell membranes via interaction with the positively charged nitrogen atom [2]. Its unique molecular architecture—a single dodecyl chain paired with a benzyl group—directly influences its critical micelle concentration, membrane penetration capability, and resultant biological activity, setting it apart from mixtures or homologs with varying alkyl chain lengths [3].

Why Benzododecinium Chloride (CAS 68424-85-1) Cannot Be Readily Substituted with Generic Benzalkonium Chloride Mixtures


Benzododecinium chloride is a single, well-defined molecular entity (C12 benzalkonium chloride), whereas commercial benzalkonium chloride (BAK) is an ill-defined mixture of alkyl chain lengths (typically C8 to C18) whose exact composition can vary significantly between suppliers and batches [1]. This compositional heterogeneity introduces quantifiable variability in key performance parameters including antimicrobial potency, surfactant properties, and toxicological profile [2]. Substituting benzododecinium chloride with a generic BAK mixture can therefore lead to unpredictable and non-reproducible results in sensitive applications, such as ophthalmic formulation preservation or use as a chemical reference standard, where precise, singular molecular behavior is required rather than an averaged effect from a mixture of homologs [3]. The following evidence guide quantifies these specific differentiations against relevant comparators.

Quantitative Performance Differentiation: Benzododecinium Chloride (CAS 68424-85-1) versus Relevant Comparators


Antimicrobial Potency: Benzododecinium Chloride (C12) Exhibits 3- to 10-Fold Higher MICs than Didecyldimethylammonium Chloride (C10-C10) Against Common Bacterial Strains

In a direct head-to-head comparison of minimal inhibitory concentrations (MICs) against eight bacterial strains, benzododecinium chloride (BAC-C12) required significantly higher concentrations to inhibit growth compared to the double-chain quaternary ammonium compound didecyldimethylammonium chloride (DADMAC-C10). The MICs of BAC-C12 were in the range of 10–30 µg/mL, while those for DADMAC-C10 were substantially lower, ranging from 1.0–3.5 µg/mL, across all tested strains except the more sensitive Acinetobacter strain [1]. This 3- to 10-fold difference in potency is a critical selection parameter, as it reflects differential intrinsic activity likely driven by the compound's single C12 alkyl chain versus the two C10 chains of DADMAC, which affects membrane insertion and disruption efficacy.

Antimicrobial Susceptibility Disinfectant Efficacy Environmental Microbiology

Synergistic Enhancement of Indoxacarb Insecticide: Benzododecinium Chloride Provides a 6.55-Fold Increase in Toxicity to Spodoptera exigua, Outperforming the C14 Homolog

When evaluated as a synergist to enhance the toxicity of the insecticide indoxacarb against the beet armyworm (Spodoptera exigua), benzododecinium chloride (DDBAC, C12 chain) demonstrated a synergistic ratio of 6.55 [1]. In the same study, the C14 homolog, benzyldimethyltetradecylammonium chloride (TDBAC), exhibited a higher synergistic ratio of 11.59, indicating that chain length directly modulates synergistic efficacy [1]. Conversely, against the black cutworm (Agrotis ipsilon), DDBAC showed a synergistic ratio of 3.45, which was higher than the 2.60 observed for TDBAC, demonstrating species-specific optimization potential [1]. This quantitative structure-activity relationship (QSAR) highlights that the C12 chain of benzododecinium chloride offers a distinct balance of synergy and toxicity compared to longer or shorter chain homologs.

Agricultural Synergist Insecticide Formulation Toxicology

Analytical Detection Specificity: A Polyclonal Antibody-Based ELISA Assay Achieves an IC50 of 1.1 µg/mL for Benzododecinium Chloride with Minimal Cross-Reactivity to Other QACs

A competitive enzyme-linked immunosorbent assay (ELISA) was developed using polyclonal antibodies raised specifically against benzyldimethyldodecylammonium chloride (BDDAC), the active entity of benzododecinium chloride [1]. The assay achieved an IC50 value (concentration required for 50% inhibition) of 1.1 µg/mL and a detection limit (IC20) of 0.18 µg/mL for free BDDAC [1]. Crucially, the antibodies demonstrated minimal cross-reactivity with a panel of other compounds, including long-chain fatty acids, alcohols, amino acids, amines, other quaternary ammonium compounds, and benzylated compounds [1]. This high specificity for the C12 benzalkonium chloride molecular entity enables its accurate quantification in complex commercial formulations (e.g., Lysol®) and wood treatment products (e.g., Diffusit QB, Hydrokoat 4) without interference from other structurally similar QACs often present in benzalkonium chloride mixtures [1].

Immunoassay Analytical Chemistry Disinfectant Quantification

Environmental Fate and Sorption Behavior: Benzododecinium Chloride (BAC-C12) Displays Quantifiably Lower Sorption to Smectite Clay than Didecyldimethylammonium Chloride (DADMAC-C10)

Sorption experiments comparing the interaction of BAC-C12 (benzododecinium chloride) and DADMAC-C10 (didecyldimethylammonium chloride) with clay minerals revealed significant differences in their sequestration behavior [1]. In the presence of smectite, the dissolved (bio-accessible) concentration of BAC-C12 decreased by more than 10 µg/mL at nominal MIC concentrations, while DADMAC-C10 showed a more pronounced reduction: from 7.5 µg/mL to 2.5 µg/mL at a total concentration of 10 µg/mL [1]. Transmission electron microscopy (TEM) further demonstrated that smectite interlayer spacing expanded from 13.7 ± 1 Å to 19.9 ± 1.5 Å upon addition of BAC-C12 [1]. These quantifiable differences in sorption affinity and intercalation behavior imply that BAC-C12 will exhibit greater mobility and potentially higher bioavailability in smectite-rich soils compared to DADMAC-C10, which is more strongly retained.

Environmental Chemistry Soil Sorption Biocide Mobility

High-Value Application Scenarios for Benzododecinium Chloride (CAS 68424-85-1) Supported by Quantitative Evidence


Formulation of Pesticide Synergist Blends for Species-Specific Lepidoptera Control

Based on its demonstrated synergistic ratio of 6.55 with indoxacarb against Spodoptera exigua and 3.45 against Agrotis ipsilon [1], benzododecinium chloride is optimally suited for use as a surfactant synergist in insecticide formulations. Its intermediate C12 chain length provides a balanced efficacy-toxicity profile compared to longer (C14) or shorter chain homologs, enabling formulators to achieve targeted pest control while managing non-target organism risks. This evidence supports its procurement for agricultural R&D focused on optimizing tank-mix additives or co-formulated pesticide products.

Analytical Reference Standard for Selective Quantification of C12 Benzalkonium Chloride in Complex Matrices

The availability of a validated, specific ELISA assay with an IC50 of 1.1 µg/mL and minimal cross-reactivity to other QACs [1] establishes benzododecinium chloride as a preferred analytical reference standard. This is particularly critical for quality control of disinfectants (e.g., Lysol®), monitoring of wood preservative leachates (e.g., Diffusit QB, Hydrokoat 4), or environmental surveillance programs where generic benzalkonium chloride analysis would yield ambiguous results due to the presence of multiple homologs. Procurement of high-purity benzododecinium chloride is essential for calibration and validation of such specific detection methods.

Environmental Fate Modeling and Soil Mobility Studies for Cationic Biocides

Quantitative sorption data showing that benzododecinium chloride (BAC-C12) is less strongly retained by smectite clay than DADMAC-C10 [1] directly informs its selection for environmental fate studies. Researchers investigating the transport, bioavailability, and groundwater contamination potential of quaternary ammonium compounds in agricultural or contaminated soils should prioritize this compound. Its specific sorption profile, including the measured interlayer expansion from 13.7 ± 1 Å to 19.9 ± 1.5 Å in smectite [1], provides a benchmark for modeling QAC mobility and designing mitigation strategies in clay-rich environments.

Development of Intermediate-Potency Antimicrobial Surface Coatings or Disinfectants

In applications where the extremely high potency of didecyldimethylammonium chloride (DADMAC-C10) (MICs 1.0–3.5 µg/mL) is unnecessary or may cause material compatibility issues, benzododecinium chloride offers a quantitatively defined, intermediate antimicrobial efficacy (MICs 10–30 µg/mL) [1]. This makes it suitable for formulating disinfectants, antiseptics, or antimicrobial surface treatments where a balance between biocidal activity and reduced surface damage, lower cost, or mitigated resistance development is desired. The precise MIC data allows formulators to rationally select the compound based on required performance thresholds.

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